5-(4-Morpholinylmethyl) delta-Tocopherol

Übersicht

Beschreibung

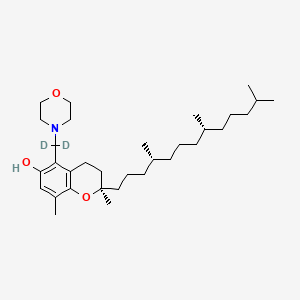

5-(4-Morpholinylmethyl) delta-Tocopherol: is a synthetic derivative of delta-tocopherol, a form of vitamin EThe molecular formula of this compound is C32H55NO3, and it has a molecular weight of 501.78 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Morpholinylmethyl) delta-Tocopherol typically involves the reaction of delta-tocopherol with morpholine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Morpholinylmethyl) delta-Tocopherol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound back to its original form.

Substitution: The morpholinylmethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction restores the original tocopherol structure.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Delta-tocopherol, including its derivatives like 5-(4-Morpholinylmethyl) delta-Tocopherol, exhibits significant antioxidant activity. Research indicates that tocopherols can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders.

- Mechanism of Action : Delta-tocopherol functions by interrupting lipid peroxidation and stabilizing cell membranes, thereby protecting cellular integrity from oxidative damage .

Cancer Research

The compound has shown promise in cancer treatment and prevention:

- Inhibition of Tumor Growth : Studies have demonstrated that delta-tocopherol can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of gene expression related to apoptosis and cell cycle regulation . For instance, it has been observed to selectively induce cell death in transformed cancer cell lines .

- Synergistic Effects : When combined with other agents like tamoxifen, this compound may enhance therapeutic efficacy while potentially reducing side effects associated with chemotherapy .

Neurological Health

Research has indicated that tocopherols can play a role in neuroprotection:

- Alzheimer's Disease : Delta-tocopherol has been studied for its effects on neurodegenerative diseases such as Alzheimer's. It may help reduce amyloid-beta levels and modulate mitochondrial function in neuronal cells .

- Mechanisms of Neuroprotection : The compound appears to reduce mitochondrial reactive oxygen species (ROS) levels and improve cell viability under stress conditions, suggesting a protective role against neurodegeneration .

Cardiovascular Health

Tocopherols have been linked to cardiovascular health benefits:

- Prevention of Heart Disease : Delta-tocopherol may contribute to cardiovascular protection by reducing oxidative stress and inflammation within vascular tissues .

- Clinical Implications : The antioxidant properties of tocopherols can help mitigate the effects of oxidative damage associated with heart disease, potentially serving as a dietary supplement for at-risk populations .

Nutritional Applications

As a vitamin E derivative, this compound is relevant in nutrition:

- Dietary Supplements : Due to its antioxidant properties, it is often included in dietary supplements aimed at improving overall health and preventing chronic diseases related to oxidative stress .

- Food Industry : Tocopherols are utilized as natural preservatives in food products due to their ability to inhibit rancidity caused by oxidation .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(4-Morpholinylmethyl) delta-Tocopherol primarily involves its antioxidant activity. The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells and tissues. It interacts with molecular targets such as lipid bilayers, proteins, and DNA, protecting them from oxidative stress. The pathways involved include the inhibition of lipid peroxidation and the modulation of signaling pathways related to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Alpha-Tocopherol: Another form of vitamin E with similar antioxidant properties but different structural features.

Gamma-Tocopherol: Known for its anti-inflammatory properties and ability to trap reactive nitrogen species.

Delta-Tocopherol: The parent compound of 5-(4-Morpholinylmethyl) delta-Tocopherol, with strong antioxidant activity.

Uniqueness: this compound is unique due to the presence of the morpholinylmethyl group, which enhances its chemical stability and solubility. This modification also improves its ability to interact with biological membranes and enhances its antioxidant activity compared to its parent compound .

Biologische Aktivität

5-(4-Morpholinylmethyl) delta-Tocopherol is a derivative of delta-tocopherol, which is part of the vitamin E family. This compound has garnered attention for its potential biological activities, particularly in the context of antioxidant properties, anti-inflammatory effects, and possible therapeutic applications in various diseases. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the morpholine group enhances its solubility and potentially alters its interaction with biological membranes compared to other tocopherols.

- Molecular Formula : C32H55NO3

- Molecular Weight : 511.79 g/mol

- IUPAC Name : 5-(4-Morpholinylmethyl)-2,7,8-trimethyl-2(β)-chromanol

The biological activity of tocopherols, including this compound, primarily revolves around their role as antioxidants. They scavenge free radicals and protect cellular components from oxidative damage. The mechanism involves:

- Radical Scavenging : Tocopherols donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Cell Membrane Protection : By integrating into cell membranes, tocopherols stabilize lipid structures and prevent peroxidation.

- Gene Expression Modulation : Tocopherols can influence the expression of genes involved in antioxidant defense mechanisms and inflammatory responses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively reduces oxidative stress markers in various cell lines:

- Cell Line Studies : In SH-SY5Y neuroblastoma cells, treatment with this compound reduced reactive oxygen species (ROS) levels significantly (p < 0.05), indicating its potential neuroprotective effects against oxidative stress-related conditions such as Alzheimer's disease .

Anti-Inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines:

- Cytokine Measurement : Studies showed a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels following treatment with the compound, suggesting its potential use in managing inflammatory diseases .

Comparative Biological Activity

A comparative analysis of different tocopherols has been conducted to evaluate their biological efficacy:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| Alpha-tocopherol | High | Moderate | Most studied tocopherol |

| Gamma-tocopherol | Moderate | High | Effective in reducing inflammation |

| Delta-tocopherol | Low | Low | Limited efficacy compared to alpha/gamma |

| This compound | High | High | Enhanced properties due to morpholine group |

Case Studies

-

Neuroprotection in Alzheimer's Disease :

A study investigated the effects of this compound on SH-SY5Y cells expressing mutant APP genes associated with Alzheimer's disease. Results indicated that the compound significantly reduced Aβ accumulation and improved cell viability under oxidative stress conditions . -

Inflammation Reduction in Animal Models :

In a controlled study using mice with induced inflammatory responses, administration of this compound led to a marked decrease in paw swelling and inflammatory cytokine levels, showcasing its therapeutic potential in treating inflammatory disorders .

Eigenschaften

IUPAC Name |

(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25-,26-,32-/m1/s1/i23D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGONPYIGRKKFZ-IXDNSVQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858149 | |

| Record name | (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936230-68-1 | |

| Record name | (2R)-2,8-Dimethyl-5-[(morpholin-4-yl)(~2~H_2_)methyl]-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.